molecular formula C8H6F3N3O3 B1456753 3-nitro-5-(trifluoromethyl)benzohydrazide CAS No. 22227-34-5

3-nitro-5-(trifluoromethyl)benzohydrazide

Cat. No.: B1456753
CAS No.: 22227-34-5
M. Wt: 249.15 g/mol
InChI Key: VXKMHWFQNXKKGE-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)benzohydrazide (CAS 22227-34-5) is a high-value benzohydrazide derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a benzohydrazide core substituted with both a strong electron-withdrawing nitro group and a metabolically stable trifluoromethyl group, which together enhance its lipophilicity and influence its electronic properties, making it a privileged precursor for developing bioactive molecules . In scientific research, this compound is a critical synthetic intermediate for creating novel molecular hybrids. Its structure is a key precursor in the development of benzothiazole-derived thiazole-based bis-benzohydrazide hybrids, which have shown potent anti-Alzheimer's activity as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in molecular docking and in vitro studies . Furthermore, related 4-aminoquinoline-benzohydrazide hybrids have demonstrated significant antibacterial activity against clinically relevant strains like Staphylococcus aureus and Pseudomonas aeruginosa , including multidrug-resistant (MDR) forms, with some derivatives exhibiting a synergistic effect when combined with standard antibiotics like ciprofloxacin . The scaffold also shows promise in material science, serving as a valuable precursor for air- and moisture-stable Blatter radicals, which have applications in magnetism and spintronics . The compound is synthesized from its precursor, 3-nitro-5-(trifluoromethyl)benzoic acid, via esterification followed by high-yielding hydrazinolysis, providing a reliable route to this valuable research chemical . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)5-1-4(7(15)13-12)2-6(3-5)14(16)17/h1-3H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKMHWFQNXKKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 3-Nitro-5-(trifluoromethyl)benzoate

This intermediate is synthesized by esterification of 3-nitro-5-(trifluoromethyl)benzoic acid.

Parameter Details
Starting Material 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 g, 4.52 mmol)
Solvent Methanol (30 mL)
Catalyst Sulfuric acid (catalytic amount, a drop)
Reaction Conditions Reflux overnight
Work-up Solvent evaporation, extraction with ethyl acetate and water, washing with 1N NaOH, drying
Yield 95% (yellow solid)
Characterization (1H NMR) δ 9.05 (s, 1H), 8.68 (s, 1H), 8.63 (s, 1H), 4.04 (s, 3H)

Notes: The reaction involves acid-catalyzed esterification under reflux conditions. The high yield indicates efficient conversion with minimal side reactions.

Alternative Esterification Using Acetyl Chloride

An alternative method employs acetyl chloride to facilitate esterification in methanol.

Parameter Details
Starting Material 3-Nitro-5-(trifluoromethyl)benzoic acid (25.00 g, 106.3 mmol)
Solvent Methanol (500 mL)
Reagent Acetyl chloride (22.00 g, 280.2 mmol), added dropwise at 0 °C
Reaction Conditions Stirring at 0 °C for 20 min, then reflux for ~6.67 h
Work-up Standard extraction and purification steps
Yield 93%

Notes: This method is suitable for larger scale synthesis and provides a comparable yield. The low temperature addition of acetyl chloride minimizes side reactions.

Conversion of Methyl Ester to Hydrazide

The methyl ester is converted to the hydrazide by hydrazinolysis, a standard method for hydrazide synthesis.

Parameter Details
Starting Material Methyl 3-nitro-5-(trifluoromethyl)benzoate
Reagent Hydrazine hydrate
Solvent Boiling ethanol
Reaction Conditions Reflux for several hours (typically 2-4 h)
Work-up Cooling, filtration or extraction to isolate hydrazide
Yield Typically near quantitative (close to 100%)

Notes: This step is well-established in the synthesis of benzohydrazides and generally proceeds with high yield and purity.

Summary of Preparation Route

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Esterification 3-Nitro-5-(trifluoromethyl)benzoic acid Methanol, H2SO4, reflux overnight Methyl 3-nitro-5-(trifluoromethyl)benzoate 93–95
2 Hydrazinolysis Methyl ester from step 1 Hydrazine hydrate, boiling ethanol This compound ~100

Additional Research Findings and Notes

  • The esterification step is highly efficient and can be carried out using either sulfuric acid catalysis or acetyl chloride activation, with both methods yielding over 90% of the methyl ester intermediate.
  • Hydrazinolysis is a robust and high-yielding reaction, widely used for converting esters to hydrazides, including trifluoromethyl-substituted aromatic esters.
  • The presence of electron-withdrawing groups such as nitro and trifluoromethyl can influence reaction rates and conditions, but the described methods have been optimized to accommodate these substituents.
  • Purification typically involves standard organic extraction and drying procedures, with the final product isolated as a solid suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

3-Nitro-5-(trifluoromethyl)benzohydrazide serves as a versatile building block in organic synthesis, particularly for:

  • Oxidation Reactions : It can be oxidized to form various oxygenated derivatives.
  • Reduction Reactions : The compound can undergo reduction to yield amino derivatives.
  • Substitution Reactions : It participates in substitution reactions to produce various substituted benzoic acid derivatives depending on the reagents used.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against various strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In the medical field, ongoing research focuses on:

  • Drug Development : The compound is being explored for its ability to target specific enzymes and receptors, particularly in the context of enzyme inhibition relevant to neurodegenerative diseases .
  • Cholinesterase Inhibition : Hydrazones derived from this compound have been studied for dual inhibition of acetylcholinesterase and butyrylcholinesterase, indicating potential as therapeutic agents in treating conditions like Alzheimer's disease .

Industry

The compound finds applications in:

  • Agrochemicals Production : It is used in the synthesis of various agrochemical products.
  • Dyes and Specialty Chemicals : Its unique chemical properties make it suitable for producing dyes with specific characteristics.

Data Tables

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for organic synthesisForms various derivatives through oxidation/reduction
BiologyAntimicrobial and anticancer propertiesSignificant activity against bacterial strains
MedicineDrug development targeting enzymesPotential cholinesterase inhibitors with low cytotoxicity
IndustryAgrochemicals and dyes productionValuable in creating specialty chemicals

Case Studies

  • Anticancer Activity Study :
    A study evaluated the effect of this compound on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Cholinesterase Inhibition Research :
    Research on hydrazones derived from this compound showed promising results as inhibitors of cholinesterase enzymes, with IC50 values indicating effective inhibition without significant cytotoxicity to eukaryotic cells .
  • Synthesis of Agrochemicals :
    A project focused on synthesizing novel agrochemicals using this compound as a precursor demonstrated enhanced efficacy in pest control compared to traditional agents.

Mechanism of Action

The mechanism of action of 3-nitro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

  • Biological Activity: Exhibits dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 46.8–137.7 µM (AChE) and 19.1–881.1 µM (BuChE) .
  • 3,5-Bis(trifluoromethyl)benzohydrazide

    • Structure : CF₃ groups at both 3- and 5-positions.
    • Properties : Increased lipophilicity and steric bulk compared to 3-nitro-5-CF₃ derivatives. Used in metal complexes for antituberculosis and anti-inflammatory studies .
    • Key Difference : The replacement of the nitro group with a second CF₃ reduces hydrogen-bonding capacity but enhances metabolic stability.

Analogues with Nitro and CF₃ Groups in Different Configurations

  • N′-[(5-Nitro-1-(4-(trifluoromethyl)benzyl)-1H-pyrrol-2-yl)methylene]benzohydrazide Derivatives Structure: Nitro group on a pyrrole ring, CF₃ on a benzyl substituent. Biological Activity: Demonstrated potent antitumor activity (IC₅₀ = 0.80–5.18 µM) against nasopharyngeal carcinoma cell lines, superior to the parent compound nifuroxazide . Key Difference: The nitro group's placement on a heterocyclic ring rather than the benzene core alters electronic distribution and binding modes.

Substituent Impact on Enzyme Inhibition

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity (AChE/BuChE)
4-(Trifluoromethyl)benzohydrazide derivatives 46.8–137.7 19.1–881.1 Balanced to AChE-selective
3-Nitro-5-CF₃ benzohydrazide* N/A N/A Hypothesized higher AChE affinity due to nitro group
N-Hexyl-2-[4-CF₃-benzoyl]hydrazinecarboxamide 27.04–106.75 58.01–277.48 AChE-selective (IC₅₀ < rivastigmine)

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The CF₃ group impedes oxidative metabolism, while the nitro group may introduce susceptibility to nitroreductases .

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Effects : Nitro and CF₃ groups synergistically enhance electrophilicity, improving interactions with enzyme active sites (e.g., cholinesterases) .
  • Substituent Position :
    • 3-Nitro-5-CF₃ configuration optimizes steric and electronic complementarity for target binding compared to 4-CF₃ or 3,5-diCF₃ derivatives.
    • In hydrazone derivatives, aldehydes/ketones with electron-withdrawing substituents (e.g., 3-CF₃ benzaldehyde) yield balanced AChE/BuChE inhibition .
  • Alkyl Chain Modifications : N-Alkyl derivatives of 4-CF₃ benzohydrazide show chain length-dependent activity, with C13–C15 chains being optimal for AChE inhibition .

Biological Activity

3-Nitro-5-(trifluoromethyl)benzohydrazide is a compound of significant interest in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₈F₃N₃O₂. The presence of both nitro and trifluoromethyl groups enhances its reactivity and biological activity. These structural components contribute to its interactions with various biological targets, making it a valuable compound in drug development and research.

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Interaction : The nitro and trifluoromethyl groups facilitate interactions with enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic processes within cells.
  • Hydrogen Bonding : The hydrazide functional group can form hydrogen bonds, allowing the compound to interact with various biomolecules, including proteins and nucleic acids.
  • Metal Ion Coordination : The compound may coordinate with metal ions, influencing enzymatic functions and signaling pathways within cells.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. In studies assessing its efficacy:

  • Trypanosoma cruzi Inhibition : This compound was screened for its ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease. It showed promising results with a significant reduction in parasite growth at specific concentrations .
  • Antibacterial Properties : Research indicates that derivatives of this compound exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties:

  • Cytotoxicity Studies : In vitro assays have shown that the compound can induce cytotoxic effects in various cancer cell lines, including those derived from pancreatic and gastric cancers. The cytotoxicity was measured using assays such as MTT and Alamar Blue, indicating potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-Nitrobenzoic AcidLacks trifluoromethyl groupLimited antimicrobial activity
5-Trifluoromethyl-Benzoic AcidContains trifluoromethyl groupModerate antibacterial properties
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidStructural precursor for antitubercular agentsPromising antitubercular activity

This table highlights how the addition of specific functional groups can significantly alter the biological activity of similar compounds.

Case Studies and Research Findings

  • Inhibition of Trypanosoma cruzi : A study optimized a high-throughput screening method where this compound was tested against T. cruzi. The results indicated effective inhibition at concentrations that did not exhibit significant cytotoxicity to host cells .
  • Antimicrobial Screening : Various derivatives were synthesized from this compound and evaluated for their antimicrobial properties against common pathogens, demonstrating varying degrees of effectiveness, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment : Research involving multiple cancer cell lines showed that treatment with this compound resulted in reduced cell viability, suggesting potential for use in cancer therapy .

Q & A

Q. What are the established synthetic routes for preparing 3-nitro-5-(trifluoromethyl)benzohydrazide, and what analytical techniques confirm its purity and structure?

Methodological Answer: The synthesis typically involves condensation reactions. For example, fluorinated benzohydrazides are synthesized by reacting 3-nitro-5-(trifluoromethyl)benzoic acid derivatives with hydrazine under reflux in methanol, often with a catalytic amount of sulfuric acid (H₂SO₄) . Key steps include:

  • Ester to Hydrazide Conversion : Methyl esters (e.g., methyl 3-nitro-5-(trifluoromethyl)benzoate) are treated with hydrazine hydrate to yield the hydrazide .
  • Condensation with Aldehydes/Ketones : The hydrazide reacts with substituted aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazone derivatives .

Q. Analytical Validation :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., characteristic peaks for –NH–NH₂ and CF₃ groups) .
  • HPLC : Purity assessment (e.g., retention time ~3.25 min under specific conditions) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) .

Q. Example Synthesis Table :

Starting MaterialReaction ConditionsKey ProductYield (%)
Methyl 3-nitro-5-(trifluoromethyl)benzoateHydrazine hydrate, methanol, H₂SO₄, refluxThis compound~76%

Q. How can researchers characterize the electronic and steric effects of the nitro and trifluoromethyl groups on the benzohydrazide core?

Methodological Answer :

  • Spectroscopic Analysis :
    • FT-IR : Detect shifts in carbonyl (C=O) and N–H stretches to assess electronic effects .
    • ¹⁹F NMR : Quantify electron-withdrawing effects of CF₃ .
  • Computational Studies :
    • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to evaluate steric/electronic interactions .

Advanced Research Questions

Q. What methodologies are employed to study the coordination chemistry of this compound with transition metals, and how does this affect its biological activity?

Methodological Answer :

  • Synthesis of Metal Complexes : React this compound with transition metal salts (e.g., Co(II), Cu(II)) in ethanol/water mixtures. Characterize via:
    • Single-Crystal X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. square planar) .
    • Thermogravimetric Analysis (TGA) : Assess thermal stability .
  • Biological Impact : Metal complexes often show enhanced antitubercular or antimicrobial activity compared to free ligands, attributed to improved membrane permeability .

Q. How can molecular docking and dynamics simulations be optimized to predict binding interactions with targets like cholinesterases?

Methodological Answer :

  • Docking Tools : Use AutoDock Vina for speed and accuracy. Key parameters:
    • Grid Box Dimensions : Center on the enzyme active site (e.g., AChE: 20 Å × 20 Å × 20 Å) .
    • Scoring Function : Prioritize binding poses with lowest ΔG .
  • Validation : Compare docking results with experimental IC₅₀ values from Ellman’s assay .

Q. Example Docking Protocol :

Prepare ligand and protein files (PDB format).

Generate grid maps using UCSF Chimera .

Run multi-threaded docking (8 cores) .

Q. What strategies resolve contradictions in biological activity data between in vitro assays and in silico predictions?

Methodological Answer :

  • Data Triangulation :
    • Experimental Replicates : Ensure assay consistency (e.g., MIC values for Mycobacterium tuberculosis tested in triplicate) .
    • Computational Refinement : Adjust force fields in molecular dynamics simulations to better reflect solvent effects .
  • Case Study : Derivatives predicted to inhibit AChE computationally but inactive experimentally may require re-evaluation of protonation states or tautomeric forms .

Q. How do structural modifications at the hydrazide moiety influence pharmacokinetic properties?

Methodological Answer :

  • QSAR Models : Use 3D-QSAR to correlate substituents (e.g., alkyl chain length) with logP and bioavailability .
  • Key Findings :
    • N-Alkylation : Longer alkyl chains (C13–C15) improve AChE selectivity but reduce solubility .
    • Electron-Withdrawing Groups : Nitro and CF₃ enhance metabolic stability .

Safety and Compliance

Q. What safety considerations are documented for handling this compound?

  • Hazard Classifications :
    • Eye Irritation (Category 2) : Use goggles and face shields .
    • Skin Irritation : Avoid direct contact; wear nitrile gloves .
  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-nitro-5-(trifluoromethyl)benzohydrazide
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